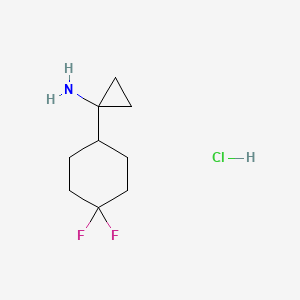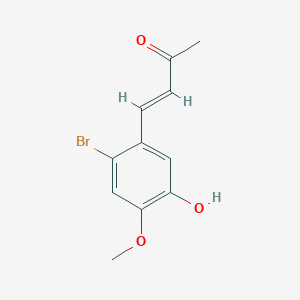
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one is an organic compound that features a brominated phenyl group with hydroxyl and methoxy substituents, attached to a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one typically involves the bromination of a methoxy-substituted phenyl compound followed by a series of reactions to introduce the butenone moiety. One common method involves dissolving 2-bromo-5-hydroxy-4-methoxybenzaldehyde in dimethyl sulfoxide (DMSO), followed by the addition of hydrobromic acid and hydrogen peroxide to carry out the bromination reaction . The resulting product is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butenone moiety can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can act as a leaving group in substitution reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar structure but lacks the hydroxyl group and butenone moiety.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the butenone moiety.
4-Methoxyphenacyl bromide: Similar structure but lacks the hydroxyl group and butenone moiety.
Uniqueness
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research.
Propriétés
Numéro CAS |
22214-40-0 |
|---|---|
Formule moléculaire |
C11H11BrO3 |
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
(E)-4-(2-bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)3-4-8-5-10(14)11(15-2)6-9(8)12/h3-6,14H,1-2H3/b4-3+ |
Clé InChI |
UUMPPGPUHVTAEH-ONEGZZNKSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC(=C(C=C1Br)OC)O |
SMILES canonique |
CC(=O)C=CC1=CC(=C(C=C1Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

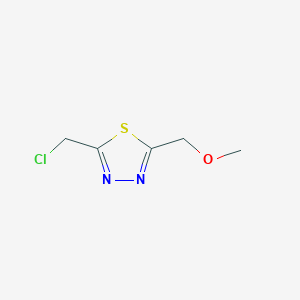

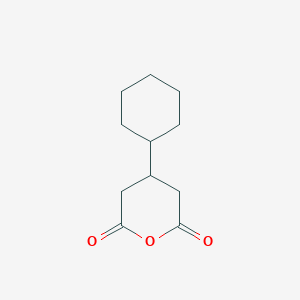
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
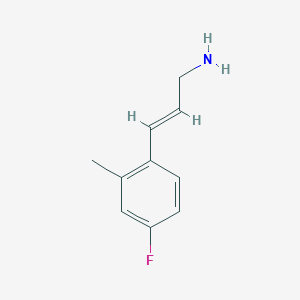
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

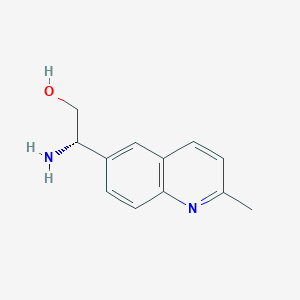
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
